molecular formula C8H16N4 B13526290 n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine

n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine

Cat. No.: B13526290
M. Wt: 168.24 g/mol
InChI Key: PSUZUQXAILCNOX-UHFFFAOYSA-N
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Description

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine is a chemical compound built around the 1,2,3-triazole heterocycle, a privileged scaffold in medicinal chemistry and chemical biology . The 1,2,3-triazole ring is highly valued for its stability under metabolic degradation, acidic, and basic conditions, making it a robust linker in molecular design . This ring system can participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which are crucial for developing potent enzyme inhibitors and receptor ligands . The structural motif of a 1,2,3-triazole with an alkylamine side chain, as seen in this compound, suggests significant potential as a building block for pharmaceutical research. Researchers can utilize this amine-functionalized triazole as a key intermediate in the synthesis of more complex hybrid molecules. Such hybrids are actively investigated for a wide spectrum of biological activities, including serving as cholinesterase inhibitors for neurodegenerative disease research , antimicrobial agents , and anticancer leads . The molecule's amine group provides a handle for further conjugation via amide bond formation or other reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

N-[(1-ethyltriazol-4-yl)methyl]propan-2-amine

InChI

InChI=1S/C8H16N4/c1-4-12-6-8(10-11-12)5-9-7(2)3/h6-7,9H,4-5H2,1-3H3

InChI Key

PSUZUQXAILCNOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)CNC(C)C

Origin of Product

United States

Preparation Methods

Formation of the 1-Ethyl-1H-1,2,3-triazole Core

The 1,2,3-triazole ring is synthesized via a copper(I)-catalyzed cycloaddition between an alkyne and an azide:

  • Starting materials:

    • An alkyne derivative bearing an ethyl substituent or capable of being alkylated post-cycloaddition.
    • An organic azide, typically azidomethyl derivatives for methylene linkage.
  • Reaction conditions:

    • Solvent system: aqueous tert-butanol/water mixtures or ethanol/water mixtures.
    • Catalyst: copper(II) sulfate pentahydrate (CuSO₄·5H₂O) reduced in situ by sodium ascorbate to copper(I).
    • Temperature: mild heating, often 40 °C.
    • Reaction time: 12–48 hours depending on substrate reactivity.
  • Outcome:

    • Formation of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yields ranging from 52% to over 90% depending on conditions and substrates.

Attachment of the Propan-2-amine Side Chain via Methylene Linker

  • The methylene bridge connecting the triazole ring to the propan-2-amine is commonly introduced by:

    • Reacting the triazole derivative bearing a suitable leaving group (e.g., bromomethyl or chloromethyl substituent at the 4-position) with isopropylamine.

    • Alternatively, a reductive amination approach can be employed where a triazole aldehyde intermediate reacts with isopropylamine under reducing conditions.

  • Typical reaction conditions:

    • Solvent: ethanol or methanol.
    • Base: triethylamine or sodium bicarbonate.
    • Temperature: room temperature to reflux.
    • Time: several hours to overnight.
  • This nucleophilic substitution or reductive amination yields the target amine-functionalized triazole.

Representative Experimental Procedure

Step Reagents & Conditions Product Yield (%) Notes
1. Synthesis of azidomethyl intermediate Reaction of chloromethyl triazole precursor with sodium azide in DMF, room temp, 12 h Azidomethyl triazole 85 Monitored by TLC
2. CuAAC "Click" reaction Alkyne (ethyl-substituted) + azidomethyl triazole, CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O (1:1), 40 °C, 24 h 1-Ethyl-1,2,3-triazol-4-ylmethyl intermediate 78 High regioselectivity
3. N-alkylation (if needed) Ethyl bromide, K₂CO₃, acetone, reflux, 6 h N1-Ethyl-1,2,3-triazole derivative 80 Selective N-alkylation
4. Coupling with isopropylamine Reaction with isopropylamine, EtOH, triethylamine, reflux, 12 h This compound 75 Purified by column chromatography

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • $$ ^1H $$ NMR shows characteristic singlet for the triazole proton around δ 7.5–8.5 ppm.
    • Methylene protons linking the triazole and amine appear as singlets or multiplets near δ 4.5–5.5 ppm.
    • Ethyl substituent protons resonate as triplets and quartets around δ 1.0–1.5 ppm and δ 3.5–4.0 ppm, respectively.
    • Isopropylamine protons appear as doublets and multiplets around δ 1.0–3.0 ppm.
  • Mass Spectrometry:

    • Molecular ion peaks consistent with the expected molecular weight.
    • Fragmentation patterns confirm the presence of triazole and amine moieties.
  • Infrared Spectroscopy (IR):

    • Peaks corresponding to N–H stretching (~3300 cm⁻¹).
    • C–N and triazole ring vibrations (~1400–1600 cm⁻¹).

Literature Perspectives and Variations

  • The copper-catalyzed azide-alkyne cycloaddition remains the gold standard for constructing the 1,2,3-triazole core due to its mild conditions, high regioselectivity, and functional group tolerance.

  • Alternative methods such as thermal Huisgen cycloaddition are less favored due to lower regioselectivity and harsher conditions.

  • Functionalization strategies post-triazole formation, including N-alkylation and amine coupling, allow for structural diversification, facilitating the synthesis of analogs with potential biological activities.

  • Use of different solvents (aqueous mixtures, ethanol, DMF) and bases (triethylamine, potassium carbonate) can be optimized depending on substrate solubility and reactivity.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield Range Comments
1. Azide formation Nucleophilic substitution Sodium azide, chloromethyl triazole DMF, RT, 12 h 80–90% Efficient azide introduction
2. Triazole ring formation CuAAC "click" chemistry Alkyne, azide, CuSO₄, sodium ascorbate t-BuOH/H₂O, 40 °C, 24 h 70–90% High regioselectivity
3. N1-Ethylation Alkylation Ethyl bromide, K₂CO₃ Acetone, reflux, 6 h 75–85% Selective N-alkylation
4. Amine coupling Nucleophilic substitution or reductive amination Isopropylamine, EtOH, base RT to reflux, 12 h 70–80% Formation of propan-2-amine side chain

Chemical Reactions Analysis

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

This method is widely used for constructing triazole rings. For analogous compounds, CuAAC involves reacting alkynes with azides in the presence of copper catalysts (e.g., CuSO₄·5H₂O or CuI) under basic conditions. For example, 1H-1,2,3-triazole derivatives are synthesized by reacting alkynes with sodium azide, followed by copper-mediated cyclization .

Nucleophilic Substitution and Cycloaddition

A two-step process involves:

  • Formation of triazole precursors : Reacting alkynes with sodium azide to form azides.

  • Cycloaddition : Combining azides with alkynes in the presence of copper catalysts to form triazoles.
    For instance, 1-ethyl-1H-1,2,3-triazole derivatives are generated via this pathway, followed by alkylation with amines .

Multi-Component Reactions

A three-component reaction in hexafluoroisopropanol (HFIP) synthesizes triazoles by combining aldehydes, nitroalkanes, and sodium azide. This method forms C–C and C–N bonds sequentially in a single pot, enabling direct synthesis of N-substituted triazoles .

Reaction Conditions and Key Reagents

The synthesis often employs specific reagents and conditions to optimize yields and selectivity:

Method Reagents Conditions Yield Reference
CuAACCopper catalyst (CuI), sodium azideBasic medium (e.g., EtOH), room temp~60–80%
Nucleophilic substitutionDIEA (N-ethyl-N,N-diisopropylamine), MsClCH₂Cl₂, room temp, 3 h96%
Multi-component (HFIP)Sodium azide, aldehydes, nitroalkanesHFIP, room temp, 1–2 days~70–90%

Functional Group Reactivity

The compound’s reactivity stems from two critical moieties:

  • Triazole ring : Engages in cycloaddition reactions (e.g., click chemistry) and serves as a versatile scaffold for further functionalization .

  • Propan-2-amine backbone : Participates in nucleophilic substitution or coupling reactions (e.g., with acylating agents) .

Comparative Analysis of Analogous Compounds

Table 1 compares the structural and synthetic features of similar triazole-amine derivatives:

Compound Molecular Formula Key Reaction Applications
n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine C₉H₁₆N₄CuAAC or multi-componentMedicinal chemistry, drug design
Ethyl[(1-methyltriazol)methyl]amine (CAS 62755740)C₆H₁₂N₄Nucleophilic substitutionPotential antimicrobial agents
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-2-(1-isopropyl-1H-pyrazol-4-yl)acetamide C₃₀H₃₂N₄O₄T3P-mediated couplingAnticancer agents

Biological Activity and Mechanistic Insights

While direct data for this compound is limited, analogous triazole derivatives exhibit:

  • Antimicrobial activity : Triazole rings disrupt microbial enzymes .

  • Anticancer properties : Inhibition of tubulin polymerization (e.g., via microtubule destabilization) .

  • Kinase inhibition : Multi-kinase targeting in cancer cells (e.g., IC₅₀ values in the nanomolar range) .

Scientific Research Applications

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine has a wide range of scientific research applications:

  • Chemistry

    • Used as a ligand in coordination chemistry to stabilize metal complexes.
    • Employed in “click” chemistry for the synthesis of various bioactive molecules.
  • Biology

    • Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
    • Studied for its role in bioconjugation and labeling of biomolecules.
  • Medicine

    • Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
    • Evaluated for its antimicrobial and antiviral properties.
  • Industry

    • Used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers.
    • Applied in the synthesis of dyes and photographic materials.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound binds to the active site of enzymes, such as carbonic anhydrase-II, inhibiting their activity.
    • It interacts with metal ions in coordination complexes, stabilizing the metal in a specific oxidation state.
  • Pathways Involved

    • The inhibition of carbonic anhydrase-II affects the regulation of pH and ion balance in biological systems.
    • The stabilization of metal ions in coordination complexes influences catalytic processes in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Structural Differences Reported Activities Key Findings
n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine (Target) Ethyl group at triazole N1; propan-2-amine at C4 via methyl linker Limited data in evidence; inferred from analogs Hypothesized moderate activity due to smaller substituents (ethyl vs. benzyl) and balanced lipophilicity .
N-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine Benzyl at triazole N1; thiadiazole-nitrofuran moiety at C4 Anti-leishmanial (promastigote/amastigote inhibition) 5-Nitrofuran derivatives showed superior activity to nitrothiophene analogs; benzyl group enhances target binding .
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one Benzyl at triazole N1; quinazolinone at C4 AChE inhibition (87% vs. donepezil); cytotoxicity (SW620 colon cancer) Induced apoptosis and G2/M cell cycle arrest; benzyl group contributes to lipophilicity and enzyme interaction .
N-[(1-Ethyl-1H-1,2,3-triazol-4-yl)methyl]-N-methyl-N-propargylamine Ethyl at triazole N1; methyl and propargyl groups on amine Synthetic intermediate (no direct activity reported) Propargyl group enables further functionalization via click chemistry; methyl reduces steric hindrance .
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]-2-methyl-benzamide Benzyl at triazole N1; benzamide and branched alkyl chain at C4 Anticancer (SW620, PC-3, NCI-H23) Bulky benzamide enhances cytotoxicity; branched alkyl chain improves solubility .
2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride Phenyl at triazole N1; propan-2-amine at C4 Research chemical (specific activity not detailed) Phenyl group increases aromatic π-π interactions; hydrochloride salt improves stability .

Key Structural and Functional Insights

Substituent Effects on Triazole N1: Ethyl vs. Benzyl groups enhance binding to hydrophobic enzyme pockets (e.g., AChE) and increase anticancer activity . Phenyl: Introduces aromatic interactions, improving target affinity in π-rich environments .

C4 Functionalization: Propan-2-amine: The target’s secondary amine may facilitate hydrogen bonding with biological targets, though activity is likely modulated by substituent size. Thiadiazole/Nitrofuran: Electron-withdrawing groups (e.g., nitrofuran) enhance anti-parasitic activity by promoting redox cycling in pathogens . Quinazolinone: A planar heterocycle enabling intercalation with DNA or enzyme active sites, contributing to apoptosis induction .

Pharmacological Implications: Anti-leishmanial Activity: Benzyl-thiadiazole-nitrofuran hybrids exhibit IC50 values in the nanomolar range, outperforming nitrothiophene analogs . AChE Inhibition: Benzyl-triazole-quinazolinones mimic donepezil’s interactions with catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of AChE . Cytotoxicity: Bulkier substituents (e.g., benzamide) correlate with higher anticancer activity, likely due to enhanced membrane permeability and protein binding .

Biological Activity

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine is a triazole-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Molecular Characteristics:

PropertyValue
Common NameThis compound
CAS Number1467240-57-8
Molecular FormulaC₉H₁₈N₄
Molecular Weight182.27 g/mol
AppearancePowder

The compound has a molecular structure characterized by a triazole ring, which is known for its diverse biological activities. The presence of the ethyl group and the propan-2-amine moiety contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing triazole rings can inhibit various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid metabolism.

Antitumor Activity

A notable study demonstrated the antitumor potential of triazole derivatives, including this compound. The compound was synthesized and subjected to cytotoxicity assays against several cancer cell lines. Results indicated a promising reduction in cell viability, suggesting that this compound may be a candidate for further development in cancer therapy .

Neuroprotective Effects

Triazole derivatives have also been investigated for their neuroprotective effects. In a study focusing on acetylcholinesterase (AChE) inhibition, certain triazole compounds exhibited potent activity. Although specific data on this compound is limited, the structural similarities to other effective inhibitors suggest potential in treating neurodegenerative diseases .

Synthesis and Evaluation

In one study, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these, this compound was included in a broader investigation into structure–activity relationships (SAR). The findings indicated that modifications to the triazole ring could enhance biological activity .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that the introduction of different substituents on the triazole ring significantly affects the compound's biological properties. For example, variations in alkyl chain length and branching influenced both antimicrobial and antitumor activities. This emphasizes the importance of chemical modifications in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine, and how can its purity be optimized?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. For example, a related triazole derivative was prepared by reacting an alkyne-functionalized amine with an azide in the presence of a Cu(I) catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate) . Post-synthesis purification via column chromatography (e.g., silica gel with n-hexane/EtOAc gradients) yields pure products. Purity optimization requires careful solvent selection and temperature control during crystallization .

Q. Which spectroscopic techniques are critical for characterizing N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. For example, the triazole proton typically resonates at δ 7.3–8.0 ppm, while methyl groups in the propan-2-amine moiety appear as singlets near δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ions).
  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) .

Q. How can solubility challenges for this compound in aqueous media be addressed?

  • Methodology : Co-solvent systems (e.g., DMSO/water mixtures) or derivatization (e.g., hydrochloride salt formation) improve solubility. For instance, analogous triazole-amines were recrystallized from EtOAc to enhance stability in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in CuAAC-based synthesis of triazole-amine derivatives?

  • Methodology :

  • Catalyst Loading : Reduce Cu(I) catalyst concentration to <5 mol% to minimize side reactions while maintaining reactivity .
  • Solvent Effects : Use toluene or THF for better regioselectivity compared to DMF .
  • Temperature : Reactions at 0°C (for sensitive substrates) or 60°C (for faster kinetics) can be tested, with yields monitored via TLC .

Q. What strategies resolve contradictory NMR data for structurally similar triazole-amine derivatives?

  • Methodology :

  • Variable-Temperature NMR : Resolve overlapping peaks by cooling samples to –40°C to slow conformational exchange .
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating ¹H-¹³C couplings .
  • X-ray Crystallography : Use SHELXL or SHELXTL for definitive structural validation (e.g., bond angles and torsional conformations) .

Q. How do substituents on the triazole ring influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution.
  • Electrochemical Studies : Cyclic voltammetry can reveal redox-active behavior linked to the triazole’s electron-withdrawing/donating groups .

Q. What are the implications of steric hindrance in functionalizing the propan-2-amine moiety?

  • Methodology :

  • Steric Maps : Generate using Mercury software (CCDC) to visualize steric bulk around the amine nitrogen .
  • Kinetic Studies : Compare reaction rates of bulky vs. linear substrates (e.g., benzyl vs. ethyl groups) under identical conditions .

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